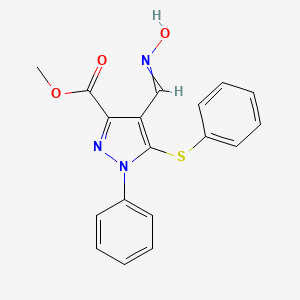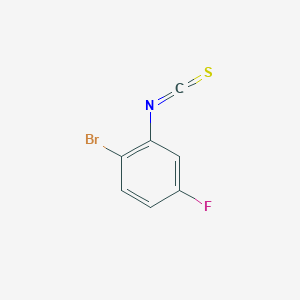
3-tert-Butoxymethylphenylboronic acid
Overview
Description
3-tert-Butoxymethylphenylboronic acid: is an organic boronic acid derivative with the molecular formula C11H17BO3. It is characterized by the presence of a phenyl ring substituted with a tert-butoxymethyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenylboronic acid is protected using a tert-butyl group to form the tert-butoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Sodium hydroxide or potassium carbonate are commonly used bases.
Solvents: Tetrahydrofuran, dimethyl sulfoxide, and water are frequently used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
3-tert-Butoxymethylphenylboronic acid has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-tert-Butoxymethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxymethyl group, making it less sterically hindered.
4-tert-Butylphenylboronic Acid: Contains a tert-butyl group directly attached to the phenyl ring, differing in steric and electronic properties.
2-tert-Butoxymethylphenylboronic Acid: Similar structure but with the tert-butoxymethyl group in a different position on the phenyl ring
Uniqueness
3-tert-Butoxymethylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where steric hindrance and electronic effects play a crucial role in the reaction outcome .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAQNVFGBHTNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396234 | |
| Record name | 3-tert-Butoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858364-78-0 | |
| Record name | 3-tert-Butoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)



![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)
![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)

![[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1364659.png)
